molecular formula C17H26N4O4 B2865340 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-52-8

7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2865340
CAS No.: 1021023-52-8
M. Wt: 350.419
InChI Key: XOZVTRMJFKJCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidines are fundamental components of nucleic acids (DNA and RNA), where they form the base pairs adenine-thymine (in DNA) or adenine-uracil (in RNA).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, along with various substituents including a butyl group, a methoxypropyl group, and a carboxamide group . These groups would likely influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Research on related benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit significant anti-inflammatory and analgesic activities. These activities were linked to their potential as cyclooxygenase-1/2 (COX-1/2) inhibitors, indicating their relevance in developing new therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).

  • Another study synthesized non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, examining the effect of certain substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. The study found that specific structural features, such as amino groups at certain positions, were crucial for activity against human cytomegalovirus (HCMV), highlighting the importance of molecular structure in designing antiviral agents (Renau et al., 1996).

  • Pyrrolo[3,2-d]pyrimidine derivatives were synthesized through an amine oxide rearrangement process, demonstrating the versatility of synthetic methods in accessing various heterocyclic compounds with potential pharmacological applications (Majumdar et al., 1998).

  • The synthesis of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds explored reactions leading to novel structures with potential reactivity and applications in medicinal chemistry (Kurihara et al., 1983).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and studying its reactivity. Pyrimidine derivatives are a rich area of study in medicinal chemistry, and this compound could potentially contribute to that field .

Properties

IUPAC Name

7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-5-6-9-21-13(14(22)18-8-7-10-25-4)11-12-15(21)19(2)17(24)20(3)16(12)23/h11H,5-10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZVTRMJFKJCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.